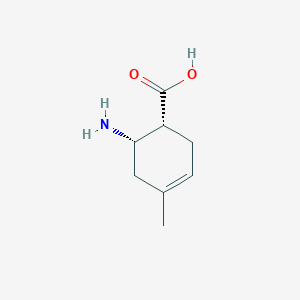

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

740780-37-4 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2,6-7H,3-4,9H2,1H3,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

QNLDWBXQDIFTQK-RQJHMYQMSA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@H](C1)N)C(=O)O |

Canonical SMILES |

CC1=CCC(C(C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclohexene Ring Formation

The cyclohexene core is typically constructed via Diels-Alder reactions or cyclization of γ,δ-unsaturated precursors . A microwave-assisted Diels-Alder protocol (135°C, 30 min) using phenyl pyruvate and enones yields cyclohexenone intermediates, which are subsequently functionalized. For example:

| Starting Materials | Conditions | Yield | Product |

|---|---|---|---|

| Phenyl pyruvate + 4-methylenone | 135°C, NaOH, H₂O | 42% | 4-Methylcyclohex-3-ene-1-carboxylic acid |

Hydrogenation of cyclohexenone derivatives using Pd/C or Rh catalysts under 1–5 bar H₂ selectively reduces double bonds while preserving stereochemistry.

Introduction of Amino and Carboxylic Acid Groups

Concurrent functionalization is achieved through:

- Mitsunobu reactions to install protected amines using DIAD/Ph₃P.

- Oxidative cleavage of diols to carboxylic acids using KMnO₄ or RuO₄.

A sequential approach involves:

- Bromination of 4-methylcyclohex-3-ene-1-carboxylate with NBS.

- SN2 displacement with NaN₃ to introduce azide.

- Staudinger reduction to amine and hydrolysis to carboxylic acid.

Stereochemical Control

Asymmetric Catalysis

Chiral Rhodium complexes (e.g., [Rh(COD)((R)-BINAP)]⁺) enable enantioselective hydrogenation of ketone precursors, achieving >95% ee for related cyclohexene carboxylates. Key parameters:

| Catalyst | Substrate | Temperature | ee (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 4-Methylcyclohex-3-enone | 25°C | 97 |

Chiral Auxiliaries

Ephedrine-derived morpholine-diones induce diastereoselectivity during alkylation. For example, allylation of (1S,2R)-ephedrine dione gives (1R,6S) products with 98:2 dr.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters (e.g., using CAL-B) achieves 99% ee for (1R,6S)-isomers. Substrate engineering optimizes enantioselectivity:

| Ester Group | Lipase | ee (%) |

|---|---|---|

| Pent-3-yl | CAL-B | 99 |

Reaction Optimization

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, THF) improve yields in SN2 displacements (Table 1).

- Low temperatures (–78°C) suppress epimerization during enolate alkylation.

Table 1: Solvent Impact on Azide Displacement

| Solvent | Yield (%) | |

|---|---|---|

| DMF | 92 | |

| THF | 85 | |

| Et₂O | 63 |

Catalytic Systems

Dual catalysis combines transition metal and organocatalysts:

- Ru-PHOX/Ir-JosiPhos systems enhance enantiomeric excess in hydrogenation.

- Microwave irradiation reduces reaction times from 24 h to 30 min for Diels-Alder steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- X-ray crystallography of HCl salts confirms absolute configuration.

- NOESY NMR correlates H-1/H-6 proximity to establish cis-aminomethyl stereochemistry.

Industrial Scaling Challenges

Continuous Flow Synthesis

Microreactors enable safer handling of exothermic steps (e.g., hydrogenation):

| Parameter | Batch | Flow | |

|---|---|---|---|

| Reaction Time | 12 h | 2 h | |

| Yield | 78% | 83% |

Cost-Effective Catalysts

Heterogenized Rh catalysts on SiO₂ reduce Rh leaching to <0.1 ppm while maintaining 94% ee.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains a carboxylic acid (-COOH) group, a primary amine (-NH₂), and a cyclohexene ring with a double bond. These functional groups enable diverse chemical reactions:

| Functional Group | Potential Reactions |

|---|---|

| Carboxylic acid | Esterification, Amidation, Acylation |

| Primary amine | Alkylation, Acylation, Coupling reactions |

| Cyclohexene double bond | Addition reactions (e.g., hydrohalogenation, epoxidation) |

Esterification

The carboxylic acid group can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., HCl, H₂SO₄) to form esters. This reaction is critical for modifying solubility or reactivity.

Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, followed by proton transfer and elimination of water.

Amidation

The carboxylic acid can react with amines to form amides. This reaction is often catalyzed by coupling agents like EDC or DCC, and may involve activation via mixed anhydrides.

Mechanism : Formation of an activated intermediate (e.g., mixed anhydride) followed by nucleophilic substitution by the amine.

Acylation of the Amino Group

The primary amine can undergo acylation with acyl chlorides (e.g., acetyl chloride) to form substituted amides. This reaction is typically base-catalyzed (e.g., pyridine) to neutralize HCl.

Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by elimination of HCl.

Alkylation of the Amino Group

The amine can react with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. This reaction is useful for modifying pharmacokinetic properties.

Mechanism : Nucleophilic substitution by the amine on the alkyl halide.

Addition Reactions at the Cyclohexene Double Bond

The double bond in the cyclohexene ring can undergo hydrohalogenation (e.g., HBr, HCl), epoxidation (e.g., mCPBA), or dihydroxylation (e.g., OsO₄). These reactions are influenced by steric hindrance due to the bulky substituents .

Mechanism : Electrophilic addition (e.g., HBr adds via anti-Markovnikov orientation) or stereospecific oxidation (e.g., epoxidation forms a cis epoxide).

Reaction Conditions and Efficiencies

The efficiency of these reactions depends on stereochemical factors and steric effects. For example:

-

Esterification : Acid catalysts enhance reaction rates, but bulky substituents near the carboxylic acid may reduce accessibility.

-

Acylation : Base strength and reaction temperature critically influence amine reactivity and product stability.

-

Double Bond Reactions : Steric hindrance from the methyl and amino groups can direct regioselectivity in addition reactions .

Comparison of Key Reactions

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (HCl) | Carboxylic acid ester | Pharmaceutical intermediates |

| Amidation | Amine, Coupling agent (EDC) | Amide derivative | Bioconjugation, drug design |

| Acylation | Acyl chloride, Base (Pyridine) | Substituted amide | Enzyme inhibition studies |

| Alkylation | Alkyl halide, Base (K₂CO₃) | Quaternary ammonium salt | Pharmacokinetic modification |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide | Synthesis of bioactive compounds |

Implications for Research and Development

The compound’s dual functionality (amine + carboxylic acid) makes it a versatile scaffold for:

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate for drug development targeting various diseases. Its structural similarity to amino acids allows it to interact effectively with biological macromolecules, which can be leveraged in designing new therapeutic agents.

Case Studies

- Antibacterial Activity : Research indicates that (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid exhibits antibacterial properties against specific bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Gram-positive bacteria.

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential.

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and protein interactions. Its structural features allow for the exploration of various biochemical pathways.

Interaction Studies

Interaction studies involving this compound focus on understanding how this compound interacts with enzymes and receptors. These studies are crucial for elucidating its mechanisms of action and potential therapeutic effects.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications as a biopesticide or growth regulator in agriculture. Its ability to inhibit certain pathogens could enhance crop resilience and yield.

Research Findings

- Biopesticide Potential : Field trials have indicated that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.

- Growth Regulation : Studies have shown that this compound can promote plant growth under stress conditions, indicating its potential as a growth regulator.

Mechanism of Action

The mechanism of action of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences

Biological Activity

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene structure, which includes an amino group and a carboxylic acid functional group. This compound is a derivative of proline, designed to enhance biological activity and therapeutic potential. Its molecular formula is , and it has a molecular weight of 155.19 g/mol .

Structural Characteristics

The stereochemistry of this compound is denoted as (1R,6S), indicating specific spatial arrangements critical for its biological interactions. The presence of both amino and carboxylic acid groups allows participation in various biochemical reactions, often catalyzed by enzymes in biological systems.

Biological Activity

The biological activity of this compound is significant due to its structural similarities to naturally occurring amino acids. Research indicates that it exhibits various pharmacological effects, including:

- Antimicrobial Properties : The compound has shown potential in targeting bacterial infections.

- Neurological Effects : It may play a role in neurological disorder treatments.

- Biochemical Research Applications : It serves as a tool for studying enzyme mechanisms and protein interactions.

The specific mechanisms underlying these activities are still under investigation. However, it is believed that the compound interacts with various biological targets, such as receptors and enzymes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Proline | Amino Acid | Naturally occurring; involved in protein synthesis |

| 4-Methylproline | Amino Acid Derivative | Increased lipophilicity; potential for enhanced bioactivity |

| 2-Aminocyclohexanecarboxylic Acid | Cycloalkane | Different ring structure; potential different biological activity |

| 5-Aminolevulinic Acid | Porphyrin Precursor | Involved in heme synthesis; distinct metabolic pathways |

The unique stereochemistry and dual functionality as both an amino acid derivative and a bioactive compound provide advantages in drug design compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Pharmaceutical Development : Research has indicated its potential as a lead compound for drug design targeting bacterial infections and neurological disorders. For instance, studies have demonstrated its efficacy against specific bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

- Biochemical Research : The compound has been utilized in enzyme studies to elucidate mechanisms of action for various enzymes involved in metabolic pathways. Its structural resemblance to natural substrates allows for detailed interaction studies.

- Agricultural Chemistry : Investigations into its use as a biopesticide or growth regulator have shown promise due to possible antimicrobial properties that could protect crops from pathogens.

Q & A

Basic Question: What are the key considerations for optimizing enantioselective synthesis of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or asymmetric induction strategies. For cyclohexene derivatives, cyclization using Lewis acids (e.g., BF₃·Et₂O) can be employed to control stereochemistry . Key parameters include:

- Catalyst selection : Chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation.

- Reaction monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).

- Temperature control : Low temperatures (-20°C to 0°C) to minimize racemization.

Advanced researchers should explore enzymatic resolution or dynamic kinetic resolution for improved efficiency.

Advanced Question: How can stereochemical configuration be rigorously confirmed, and how does it influence biological activity?

Methodological Answer:

Stereochemical confirmation requires a combination of:

- X-ray crystallography : Definitive assignment of absolute configuration (e.g., as in related cyclohexene carboxylates) .

- NMR spectroscopy : NOESY/ROESY for spatial proximity analysis of substituents.

- Computational modeling : Density Functional Theory (DFT) to compare calculated vs. experimental vibrational spectra .

Biological activity differences (e.g., receptor binding) arise from spatial compatibility; molecular docking studies using software like Discovery Studio can predict stereospecific interactions .

Basic Question: What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm, with a C18 column and acetonitrile/water mobile phase .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

For advanced studies, employ LC-MS to characterize degradation products and propose degradation pathways.

Advanced Question: How can analytical methods be validated for quantifying this compound in complex biological matrices?

Methodological Answer:

Validation follows ICH guidelines:

- Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.99.

- Accuracy/Precision : Spike recovery tests (80–120%) and inter-day RSD < 5%.

- Matrix effects : Compare signal intensity in plasma vs. solvent using tandem MS (e.g., Q-TOF) .

Advanced researchers should develop a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression.

Basic Question: What computational tools are suitable for modeling its interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes/receptors.

- Molecular Dynamics (MD) : GROMACS or AMBER for simulating conformational changes over 100-ns trajectories.

- Pharmacophore modeling : Identify critical functional groups (e.g., amino and carboxylic acid) using Discovery Studio .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cell-based assays (e.g., luciferase reporters).

- Purity verification : Ensure >99% purity via NMR and LC-MS to exclude confounding impurities .

- Structural analogs : Compare activity of stereoisomers (e.g., 1S,6R vs. 1R,6S) to isolate stereochemical effects .

Basic Question: What techniques identify byproducts during synthesis?

Methodological Answer:

- GC-MS : Screen volatile byproducts using a DB-5MS column.

- HPLC-PDA : Detect non-volatile impurities with a photodiode array (PDA) detector.

- NMR spectroscopy : ¹H/¹³C NMR to assign unexpected peaks (e.g., from BF₃-mediated side reactions) .

Advanced Question: What strategies enable enantiomeric separation for pharmacological studies?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases.

- Capillary electrophoresis (CE) : Sulfated cyclodextrins as chiral selectors at pH 8.5.

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Basic Question: How is thermal stability assessed for formulation development?

Methodological Answer:

- TGA : Measure weight loss (%) from 25°C to 300°C at 10°C/min.

- DSC : Identify melting points and exothermic decomposition events.

- Isothermal testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced Question: What methodologies profile metabolites in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.